molecular formula C12H12FNO3 B8691028 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid CAS No. 849217-49-8

1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid

Cat. No.: B8691028
CAS No.: 849217-49-8
M. Wt: 237.23 g/mol
InChI Key: MZCWFKZECVFORG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10FNO3 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

The synthesis of this compound involves several raw materials including 1,1-Cyclopropanedicarbonyl dichloride (9CI), Cyclopropanecarboxylic acid, 1- (chlorocarbonyl)- (9CI), METHYL 1- [ (4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE, ethyl 1- (4-fluorophenylcarbaMoyl)cyclopropanecarboxylate, 1- (ethoxycarbonyl)cyclopropanecarboxylic acid, 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1,1-Cyclopropanedicarboxylic acid dimethyl ester, 3-Fluoroaniline, 1,1-Cyclopropanedicarboxylic acid, 4-Fluoroaniline, Diethyl 1,1-cyclopropanedicarboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 223.20 . The InChI string representation of its structure is InChI=1S/C11H10FNO3/c12-7-1-3-8 (4-2-7)13-9 (14)11 (5-6-11)10 (15)16/h1-4H,5-6H2, (H,13,14) (H,15,16) .


Physical and Chemical Properties Analysis

This compound has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C . It has a density of 1.521 and is soluble in methanol . It appears as a white to almost white powder or crystal .

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Properties

CAS No.

849217-49-8

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17)

InChI Key

MZCWFKZECVFORG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of cyclobutane-1,1-dicarboxylic acid (10.0 g, 69.4 mmol, 1.0 eq.) in anhydrous THF (100 mL) under nitrogen was added dropwise triethylamine (7.02 g, 69.4 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (8.25 g, 69.4 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (8.48 g, 76.3 mmol, 1.1 eq.) in anhydrous THF (50 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH. The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-(4-fluoro-phenylcarbamoyl)-cyclobutanecarboxylic acid as a light pink solid (5.75 g, 34.9%). 1H NMR (400 MHz, CDCl3 w/5 drop CD3OD): 7.53-7.48 (m, 2H), 7.06-7.00 (m, 2H), 2.81-2.63 (m, 4H), 2.14-2.02 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
8.48 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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